

Technical Guide: Structure-Activity Relationship (SAR) of N-Benzyl Azepanones

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Compound of Interest

Compound Name: *1-benzyl-5-phenylazepan-4-one*

CAS No.: 735217-70-6

Cat. No.: B6151135

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Executive Summary

The N-benzyl azepanone scaffold represents a critical expansion of the classic piperidine pharmacophore. While six-membered nitrogen heterocycles (piperidines) dominate small-molecule drug discovery—exemplified by agents like Donepezil (Alzheimer's) and Fentanyl (analgesia)—the seven-membered azepane ring offers unique conformational properties that allow for distinct biological selectivity.

This guide analyzes the Structure-Activity Relationship (SAR) of N-benzyl azepanones, focusing on their utility as reversible covalent inhibitors of cysteine proteases (specifically Cathepsin K) and as ring-expanded analogs for Acetylcholinesterase (AChE) inhibition. We explore how the flexibility of the seven-membered ring, constrained by specific substitutions, allows for precise targeting of enzyme active sites that are inaccessible to rigid piperidine analogs.

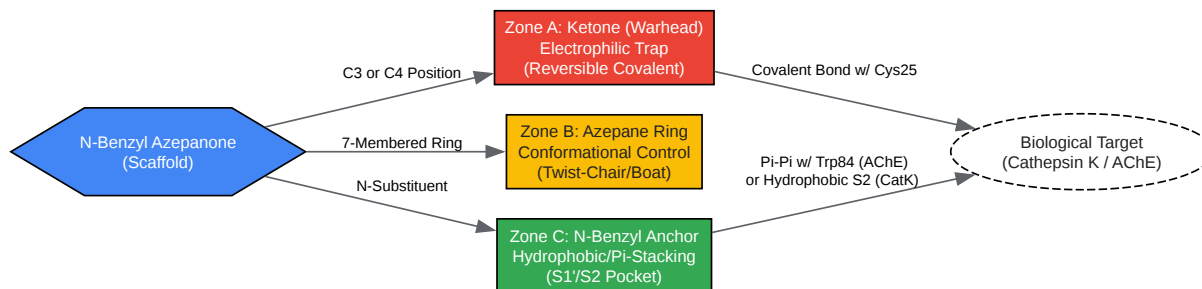
Chemical Architecture & Scaffold Analysis

The core architecture consists of a seven-membered amine ring (azepane) containing a ketone functionality (azepanone), N-substituted with a benzyl group.

The Three Critical SAR Zones

To systematically analyze activity, we divide the molecule into three functional zones:

- Zone A: The Warhead (The Ketone)
 - Function: In protease inhibition, the ketone carbonyl acts as an electrophile. It undergoes nucleophilic attack by the active site cysteine thiolate (e.g., Cys25 in Cathepsin K), forming a reversible hemithioacetal transition state mimic.
 - SAR Insight: The position of the ketone (3-one vs. 4-one) dictates the vector of the attack. 4-azepanones are generally preferred for Cathepsin K inhibition due to the optimal distance from the P2 substituent.
- Zone B: The Conformational Core (The Azepane Ring)
 - Function: Unlike the chair-conformation-dominant piperidine, the azepane ring exists in a dynamic equilibrium of twist-chair and twist-boat conformers.
 - SAR Insight: Unsubstituted azepanes are often too floppy, leading to entropic penalties upon binding. Successful drugs (e.g., Balicatib analogs) often introduce substituents (like C4-alkyls) to lock the ring into a bioactive conformation, minimizing the entropy loss during binding.
- Zone C: The Anchor (The N-Benzyl Moiety)
 - Function: Provides a hydrophobic anchor that occupies the S1' or S2 pockets of the target enzyme.
 - SAR Insight: In AChE inhibitors, the benzyl ring engages in
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stacking with Trp84 in the anionic subsite. In Cathepsin inhibitors, the benzyl group often mimics the P1' or P2' residues of the natural substrate.



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Figure 1: Functional decomposition of the N-benzyl azepanone scaffold.

Synthetic Strategies

The synthesis of N-benzyl azepanones is non-trivial due to the entropic difficulty of closing seven-membered rings. Two primary industry-standard protocols are employed.

Method A: Ring Expansion (Tiffeneau-Demjanov)

This is the preferred method for generating azepan-4-ones from readily available piperidin-4-ones. It preserves the N-benzyl protecting group.

Mechanism:

- Addition: React N-benzyl-4-piperidone with TMS-diazomethane or diazomethane to form a betaine intermediate.
- Rearrangement: The migration of a carbon bond expands the ring from 6 to 7 members.

Method B: Ring Closing Metathesis (RCM)

Used for highly substituted azepanones where ring expansion is regiochemically ambiguous.

- Precursors: Diallylamines.
- Catalyst: Grubbs II.

- Step: Cyclization followed by oxidation.

In-Depth SAR: Case Study - Cathepsin K Inhibition

Cathepsin K is a lysosomal cysteine protease highly expressed in osteoclasts and is a key target for osteoporosis.[1] N-benzyl azepanones serve as a critical template for odanacatib-like inhibitors.

The C4-Stereochemistry Switch

The most critical SAR finding in this class is the stereosensitivity at the C4 position (alpha to the ketone in 3-azepanones or beta in 4-azepanones).

- Observation: Introducing a substituent at C4 (e.g., methyl or ethyl) creates a chiral center.
- Data: The (S)-enantiomer at C4 typically exhibits 100-fold greater potency than the (R)-enantiomer.
- Causality: X-ray crystallography reveals that the (S)-substituent occupies an equatorial position in the bioactive conformer, directing the ketone carbonyl into the oxyanion hole formed by Gly66 and Cys25. The (R)-substituent forces the ring into a high-energy axial conformation, disrupting binding.

Selectivity via P2 Substitution

To distinguish Cathepsin K from the ubiquitous Cathepsins L and S (which causes side effects like morphea-like skin reactions), the "N-benzyl" group is often modified to a "P2 mimic."

- Standard N-Benzyl: Moderate potency, low selectivity (hits Cat L/S).
- Optimized P2: Replacing the simple benzyl with a 1-methylcyclohexyl alanine moiety drastically improves selectivity. The bulky cyclohexyl group fits the S2 pocket of Cat K (which is more open) but clashes with the constricted S2 pockets of Cat L and S.

Quantitative Data Summary

Compound Variant	R-Group (C4)	N-Substituent	Cat K (nM)	Selectivity (Cat K/L)
1 (Baseline)	H	Benzyl	540	1.2x (Non-selective)
2 (Rigidified)	(S)-Methyl	Benzyl	45	5x
3 (Optimized)	(S)-Ethyl	1-methylcyclohexyl	0.16	>500x
4 (Mismatch)	(R)-Methyl	Benzyl	>10,000	N/A

Table 1: SAR progression from simple N-benzyl azepanone to potent inhibitor.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl Azepan-4-one (Ring Expansion)

This protocol utilizes in situ generation of diazomethane equivalents, avoiding the high hazard of isolating diazomethane gas.

Reagents:

- N-Benzyl-4-piperidone (10.0 mmol)
- TMS-Diazomethane (2.0 M in hexanes, 12.0 mmol)
- Boron trifluoride etherate () (11.0 mmol)
- Dichloromethane (DCM), anhydrous

Procedure:

- Setup: Flame-dry a 100 mL round-bottom flask under Argon. Add N-Benzyl-4-piperidone dissolved in 40 mL anhydrous DCM. Cool to -78°C.

- Lewis Acid Addition: Add dropwise over 10 minutes. The solution may turn slightly yellow.
- Expansion: Add TMS-Diazomethane solution dropwise over 20 minutes. Caution: Evolution of nitrogen gas will occur.
- Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
- Quench: Carefully add saturated solution (20 mL) to quench unreacted reagent.
- Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
- Purification: Purify via flash column chromatography (Silica gel, 10-30% EtOAc in Hexanes).
- Yield: Expect 65-75% of a pale yellow oil.

Protocol 2: Cathepsin K Fluorogenic Inhibition Assay

Self-validating step: Use E-64 (a broad-spectrum cysteine protease inhibitor) as a positive control to ensure enzyme activity.

Materials:

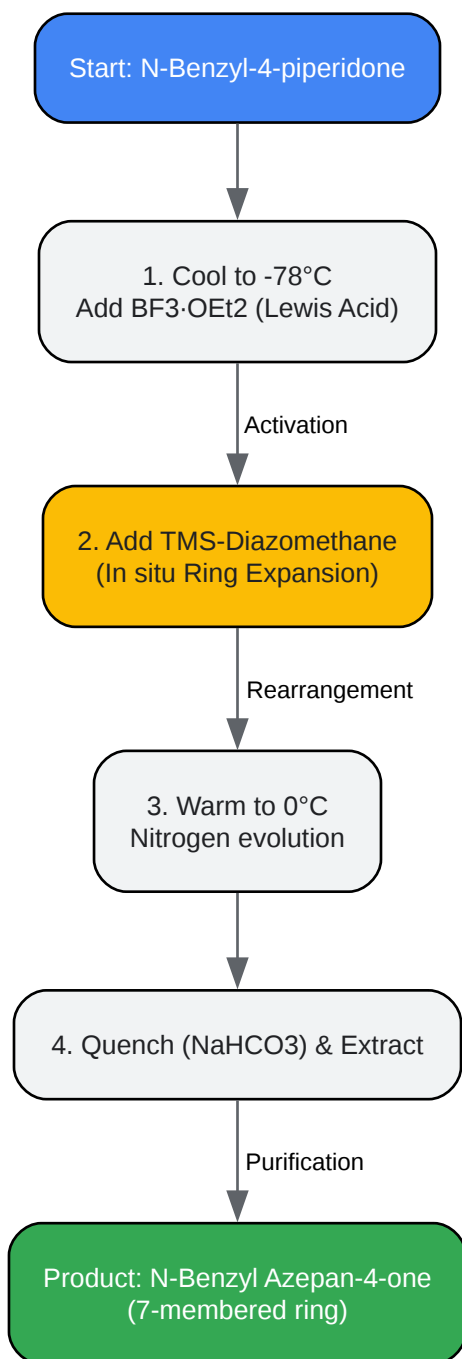
- Recombinant Human Cathepsin K.
- Substrate: Z-Phe-Arg-AMC (Fluorogenic).
- Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 1 mM DTT.

Procedure:

- Pre-Incubation: In a black 96-well plate, incubate 10 nM Cathepsin K with varying concentrations of the N-benzyl azepanone derivative (0.1 nM to 10 M) in assay buffer for 15 minutes at room temperature.

- Control: Wells with enzyme + DMSO (0% inhibition).
- Blank: Wells with buffer only (no enzyme).
- Initiation: Add Z-Phe-Arg-AMC substrate (final concentration 20 M).
- Measurement: Monitor fluorescence immediately (Ex: 355 nm, Em: 460 nm) kinetically for 30 minutes.
- Analysis: Calculate the slope (RFU/min) for the linear portion of the curve. Determine using a 4-parameter logistic fit.

Synthesis Workflow Diagram



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Figure 2: Step-by-step synthetic workflow for the ring expansion of piperidones to azepanones.

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